3-(Furan-2-yl)-3-phenylpropan-1-amine 3-(Furan-2-yl)-3-phenylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 374910-04-0
VCID: VC2010067
InChI: InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2
SMILES: C1=CC=C(C=C1)C(CCN)C2=CC=CO2
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

3-(Furan-2-yl)-3-phenylpropan-1-amine

CAS No.: 374910-04-0

Cat. No.: VC2010067

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Furan-2-yl)-3-phenylpropan-1-amine - 374910-04-0

Specification

CAS No. 374910-04-0
Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name 3-(furan-2-yl)-3-phenylpropan-1-amine
Standard InChI InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2
Standard InChI Key UHZRFMKKTZNLNH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCN)C2=CC=CO2
Canonical SMILES C1=CC=C(C=C1)C(CCN)C2=CC=CO2

Introduction

Chemical Identity and Structure

Basic Chemical Information

3-(Furan-2-yl)-3-phenylpropan-1-amine is categorized as an organic compound with a heterocyclic structure. The compound's essential chemical identifiers are presented in Table 1, providing a foundational understanding of its molecular characteristics.

Table 1: Chemical Identifiers of 3-(Furan-2-yl)-3-phenylpropan-1-amine

ParameterValue
Molecular FormulaC₁₃H₁₅NO
Molecular Weight201.26 g/mol
CAS Number374910-04-0
European Community (EC) Number109-952-2
InChIInChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2
InChIKeyUHZRFMKKTZNLNH-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(CCN)C2=CC=CO2

The compound is also known by several synonyms including 2-Furanpropanamine, gamma-phenyl-; 3-(2-Furyl)-3-phenylpropan-1-amine; and 3-Furan-2-yl-3-phenyl-propylamine .

Structural Features

The structure of 3-(Furan-2-yl)-3-phenylpropan-1-amine comprises three principal components that define its chemical behavior and biological activities:

  • A furan ring: A five-membered aromatic heterocycle containing one oxygen atom

  • A phenyl group: A six-membered aromatic hydrocarbon ring

  • A propylamine chain: A three-carbon chain terminated with a primary amine group

These structural elements create a molecule with significant conformational flexibility and multiple potential interaction sites for biological targets. The configuration at the carbon atom connecting the furan ring, phenyl group, and propylamine chain creates a stereogenic center, resulting in potential stereoisomerism . This structural characteristic is particularly important when considering the compound's biological activities, as different stereoisomers often exhibit varying degrees of potency and selectivity.

Physical and Chemical Properties

Physical Characteristics

3-(Furan-2-yl)-3-phenylpropan-1-amine exhibits properties that reflect its mixed aromatic-aliphatic structure. The compound typically exists as a solid at ambient temperature, with physicochemical properties influenced by both the aromatic rings and the amine functionality. The commercially available compound typically has a purity of approximately 95%.

The presence of the amine group contributes significantly to the compound's solubility profile, enabling moderate solubility in polar solvents . This solubility characteristic is particularly important for its application in biological studies and pharmaceutical formulations.

Chemical Reactivity

The chemical reactivity of 3-(Furan-2-yl)-3-phenylpropan-1-amine is governed by three key structural elements:

  • The primary amine group demonstrates typical amine reactivity, including nucleophilicity, basicity, and the ability to form hydrogen bonds

  • The furan ring is susceptible to electrophilic substitution reactions and shows sensitivity to oxidation

  • The phenyl group provides additional sites for functionalization through aromatic substitution reactions

Like many amine-containing compounds, 3-(Furan-2-yl)-3-phenylpropan-1-amine can undergo various reactions including:

  • N-acylation to form amides

  • N-alkylation to form secondary or tertiary amines

  • Imine formation with aldehydes or ketones

  • Salt formation with acids

The furan moiety is particularly notable for its sensitivity to oxidation and acid-catalyzed ring-opening reactions, which must be considered during handling and storage of the compound .

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 3-(Furan-2-yl)-3-phenylpropan-1-amine can be achieved through several synthetic pathways. One reported method involves the hydroarylation of carbon-carbon double bonds of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions.

A multi-step synthetic approach adapted from related procedures might include:

  • Reaction of furan-2-carbaldehyde with malonic acid in the presence of ammonium acetate to form 3-amino-3-(furan-2-yl)propanoic acid

  • Introduction of the phenyl group through appropriate coupling reactions

  • Reduction of the carboxylic acid functionality to obtain the primary amine

The synthesis of related compounds described in the literature involves reactions under acidic conditions, specifically using trifluoromethanesulfonic acid (TFOH) as a Brønsted superacid catalyst .

Reaction Conditions and Optimizations

Reaction StepReagentsConditionsKey Considerations
Carbon-carbon bond formationFuran derivative, arene, acid catalystRoom temperature to 60°CAcid strength and concentration
Functional group transformationReducing agents (LiAlH₄, BH₃)0°C to room temperatureControl of over-reduction
Amine protection/deprotectionProtection reagents, acid/baseVaried based on protecting groupSelectivity and yield

Biological Activities and Applications

Structure-Activity Relationships

Studies on related furan derivatives provide insights into the structure-activity relationships relevant to 3-(Furan-2-yl)-3-phenylpropan-1-amine:

  • The presence of the furan ring appears critical for biological activity

  • Substitution patterns on the phenyl ring can modulate potency and selectivity

  • The three-carbon spacer between the amine and the carbon bearing the aromatic rings may provide optimal positioning for interaction with biological targets

For example, 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid has shown particularly favorable outcomes against Escherichia coli with a minimum inhibitory concentration (MIC) of 64 μg/mL . This suggests that modifications to the phenyl ring can enhance antimicrobial efficacy.

Related Compounds and Derivatives

Structural Analogues

Several compounds structurally related to 3-(Furan-2-yl)-3-phenylpropan-1-amine have been reported in the literature:

  • 3-(Furan-2-yl)propan-1-amine (C₇H₁₁NO, CAS: 4428-38-0): A simpler analogue lacking the phenyl group

  • N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine: A more complex derivative with an additional N-substituent

  • 1-[5-{[(4-fluorophenyl)methyl]amino}-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl]-3-phenylpropan-1-one: A significantly modified structure incorporating a triazole ring

  • Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine: A derivative with an additional furan-containing substituent on the amine nitrogen

These structural analogues provide valuable insights into the relationship between chemical structure and biological activity within this class of compounds.

Synthetic Intermediates and Transformations

The synthetic pathways to 3-(Furan-2-yl)-3-phenylpropan-1-amine involve several intermediates that themselves may possess interesting properties:

  • 3-Amino-3-phenylpropan-1-ol: An intermediate in some synthetic routes

  • 3-(Furan-2-yl)-3-phenylpropanoic acid: A carboxylic acid analogue that may serve as a precursor to the amine

  • Various protected amine derivatives used in selective synthetic transformations

The transformations between these related structures highlight the versatility of the furan-phenyl-propane scaffold as a platform for developing diverse compounds with tailored properties.

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